molecular formula C15H12Cl2O B3023821 4'-CHLORO-3-(4-CHLOROPHENYL)PROPIOPHENONE CAS No. 97009-36-4

4'-CHLORO-3-(4-CHLOROPHENYL)PROPIOPHENONE

Cat. No.: B3023821
CAS No.: 97009-36-4
M. Wt: 279.2 g/mol
InChI Key: ZDRPIYBPFYVFLT-UHFFFAOYSA-N
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Description

4’-Chloro-3-(4-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of propiophenone, where the phenyl ring is substituted with chlorine atoms at the 4’ and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-3-(4-chlorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses propionyl chloride and 4-chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 4’-chloro-3-(4-chlorophenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4’-chloro-3-(4-chlorophenyl)benzoic acid.

    Reduction: Formation of 4’-chloro-3-(4-chlorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(4-chlorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloropropiophenone: Similar structure but lacks the additional chlorine atom at the 3 position.

    3-Chloropropiophenone: Chlorine atom is positioned at the 3 position on the phenyl ring.

    4’-Chloro-3-(4-fluorophenyl)propiophenone: Fluorine atom replaces one of the chlorine atoms.

Uniqueness

4’-Chloro-3-(4-chlorophenyl)propiophenone is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its potency as an enzyme inhibitor or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPIYBPFYVFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460616
Record name 1,3-Bis(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97009-36-4
Record name 1,3-Bis(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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